3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium 3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium
Brand Name: Vulcanchem
CAS No.: 105740-40-7
VCID: VC20782608
InChI: InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1
SMILES: C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O
Molecular Formula: C11H18N2O+2
Molecular Weight: 194.27 g/mol

3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium

CAS No.: 105740-40-7

Cat. No.: VC20782608

Molecular Formula: C11H18N2O+2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium - 105740-40-7

Specification

CAS No. 105740-40-7
Molecular Formula C11H18N2O+2
Molecular Weight 194.27 g/mol
IUPAC Name 3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium
Standard InChI InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1
Standard InChI Key FNKVTZJGGWWGAI-JTDNENJMSA-N
Isomeric SMILES C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O
SMILES C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O
Canonical SMILES C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator